An In-depth Technical Guide to 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride
An In-depth Technical Guide to 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Core Molecular Identity and Physicochemical Properties
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a bifunctional organic molecule featuring a pyrazole ring linked to a benzoic acid moiety. The hydrochloride salt form enhances its stability and handling properties.
Chemical Structure and Identification
The structural formula of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride reveals a para-substituted benzoic acid where the substituent at the 3-position is a 1H-pyrazol-4-yl ring.
Caption: Proposed Suzuki coupling-based synthesis workflow.
Step-by-Step Protocol (Illustrative):
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Esterification of 3-Bromobenzoic Acid: 3-Bromobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 3-bromobenzoate.
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Miyaura Borylation: The resulting ester is then subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) to form methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
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Suzuki Coupling: The boronic ester is coupled with 4-bromo-1H-pyrazole using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to afford methyl 3-(1H-pyrazol-4-yl)benzoate.
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Hydrolysis: The ester is hydrolyzed to the carboxylic acid by heating with an aqueous base such as sodium hydroxide.
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Salt Formation: The reaction mixture is then acidified with hydrochloric acid, leading to the precipitation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.
Spectroscopic Characterization (Predicted)
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid and pyrazole rings.
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Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
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Benzoic Acid Protons: A complex multiplet pattern in the aromatic region (7.5-8.5 ppm).
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Pyrazole Protons: Two singlets in the aromatic region, likely between 7.5 and 8.5 ppm, corresponding to the C3-H and C5-H of the pyrazole ring.
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Pyrazole N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for each of the 10 unique carbon atoms in the molecule.
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Carboxyl Carbon: In the range of 165-175 ppm.
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Aromatic Carbons: Multiple signals in the 120-140 ppm region.
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Pyrazole Carbons: Signals corresponding to the carbons of the pyrazole ring.
2.2.3. FT-IR Spectroscopy
The FT-IR spectrum will be characterized by the following key absorptions:
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.
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Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.
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Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
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N-H Stretch (Pyrazole): A broad band in the 3100-3500 cm⁻¹ region.
2.2.4. Mass Spectrometry
In mass spectrometry, the parent acid is expected to show a molecular ion peak [M]⁺ at m/z 188. The hydrochloride salt will likely not show the intact salt in the gas phase; instead, the spectrum will correspond to the free acid.
Chemical Reactivity and Stability
The reactivity of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is dictated by its three main components: the carboxylic acid group, the pyrazole ring, and the aromatic benzoic acid core.
Caption: Reactivity profile of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.
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Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations such as esterification with alcohols under acidic conditions and amidation with amines using coupling reagents (e.g., EDC, HATU).
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Pyrazole Ring Reactivity: The pyrazole ring is relatively stable. The N-H proton can be deprotonated with a base, and the resulting anion can be alkylated or acylated. The carbon atoms of the pyrazole ring are generally less susceptible to electrophilic substitution than the benzene ring.
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Stability: The compound is expected to be stable under normal laboratory conditions. As a hydrochloride salt, it is less likely to undergo decarboxylation than the free acid at elevated temperatures. It should be protected from strong bases, which will deprotonate the carboxylic acid and the pyrazole N-H.
Applications in Research and Development
The bifunctional nature of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride makes it a valuable building block in several areas of chemical research.
Medicinal Chemistry
Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. [1]The presence of the benzoic acid moiety provides a handle for further derivatization to explore structure-activity relationships (SAR). For instance, pyrazole derivatives have been investigated as potent inhibitors of bacterial growth. [2]
Materials Science
The rigid structure and the presence of both a carboxylic acid and a pyrazole ring make this molecule an excellent candidate as a linker for the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid can coordinate to metal centers, while the pyrazole ring can act as an additional coordination site or as a hydrogen bond donor/acceptor to direct the framework's topology.
Safety and Handling
Hazard Statements:
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H302: Harmful if swallowed. Precautionary Statements:
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Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area or a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
References
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (URL not available)
- In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid - International Journal of Multidisciplinary Research and Development. (URL not available)
- 3-(1H-Pyrazol-4-yl)benzoic acid AldrichCPR - Sigma-Aldrich. (URL not available)
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3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem. [Link]
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. (URL not available)
- 3-(1H-Pyrazol-4-yl)benzoic acid - ChemScene. (URL not available)
- Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - MDPI. (URL not available)
- 4-(1H-Pyrazol-4-yl)benzoic acid - CD Bioparticles. (URL not available)
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL not available)
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4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem. [Link]
- The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (URL not available)
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (URL not available)
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (URL not available)
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Solubility of compounds slightly soluble or insoluble in DMSO? - ResearchGate. [Link]
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The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]
- Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH)
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Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. [Link]
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1H NMR Spectra and Peak Assignment - Oregon State University. [Link]
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Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. [Link]
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL not available)
- Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (URL not available)
